molecular formula C15H10ClF3O2 B14064834 1-(3-Chloro-2'-(trifluoromethoxy)biphenyl-2-yl)-ethanone

1-(3-Chloro-2'-(trifluoromethoxy)biphenyl-2-yl)-ethanone

Cat. No.: B14064834
M. Wt: 314.68 g/mol
InChI Key: SCOFJKYRNOPBCF-UHFFFAOYSA-N
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Description

1-(3-Chloro-2'-(trifluoromethoxy)biphenyl-2-yl)-ethanone is a substituted biphenyl derivative featuring a ketone group (ethanone), a chlorine atom at the 3-position of one phenyl ring, and a trifluoromethoxy (-OCF₃) group at the 2'-position of the adjacent phenyl ring.

Properties

Molecular Formula

C15H10ClF3O2

Molecular Weight

314.68 g/mol

IUPAC Name

1-[2-chloro-6-[2-(trifluoromethoxy)phenyl]phenyl]ethanone

InChI

InChI=1S/C15H10ClF3O2/c1-9(20)14-11(6-4-7-12(14)16)10-5-2-3-8-13(10)21-15(17,18)19/h2-8H,1H3

InChI Key

SCOFJKYRNOPBCF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CC=C1Cl)C2=CC=CC=C2OC(F)(F)F

Origin of Product

United States

Preparation Methods

The synthesis of 1-(3-Chloro-2’-(trifluoromethoxy)biphenyl-2-yl)-ethanone typically involves multiple steps, including the formation of the biphenyl core and the introduction of the chloro and trifluoromethoxy groups. One common synthetic route involves the following steps:

    Formation of the Biphenyl Core: This can be achieved through a Suzuki-Miyaura coupling reaction, where a boronic acid derivative reacts with a halogenated aromatic compound in the presence of a palladium catalyst.

    Introduction of the Chloro Group: The chloro group can be introduced via electrophilic aromatic substitution using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

    Introduction of the Trifluoromethoxy Group: This step can be accomplished using a trifluoromethylation reagent such as trifluoromethyl iodide in the presence of a base.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-(3-Chloro-2’-(trifluoromethoxy)biphenyl-2-yl)-ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols, leading to the formation of new derivatives.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, resulting in the cleavage of the ethanone group and the formation of corresponding acids or alcohols.

Scientific Research Applications

1-(3-Chloro-2’-(trifluoromethoxy)biphenyl-2-yl)-ethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.

    Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-2’-(trifluoromethoxy)biphenyl-2-yl)-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and trifluoromethoxy groups play a crucial role in modulating the compound’s binding affinity and specificity. The biphenyl structure provides a rigid framework that facilitates interactions with target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Data Table: Structural and Functional Comparisons

Compound Name Core Structure Substituents Molecular Weight (g/mol) Notable Properties/Activities Reference
1-(3-Chloro-2'-(trifluoromethoxy)biphenyl-2-yl)-ethanone Biphenyl -Cl (3), -OCF₃ (2') ~300 (estimated) High electron withdrawal, planar N/A
1-(4-Chlorophenyl)-2,2,2-trifluoroethanone Phenyl -Cl (4), -CF₃ 212.5 Enhanced polarity, Suzuki coupling
1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanone Phenyl -Cl (3,5), -CF₃ 243.01 High steric hindrance, low solubility
1-(5-Bromo-2-(4-(trifluoromethoxy)phenyl)benzofuran-7-yl)-ethanone oxime Benzofuran -Br, -OCF₃, oxime ~400 (estimated) Rigid scaffold, potential bioactivity
1-(3-Hydroxy[1,1'-biphenyl]-2-yl)ethanone Biphenyl -OH (3) 212.25 Hydrogen-bonding capability

Biological Activity

1-(3-Chloro-2'-(trifluoromethoxy)biphenyl-2-yl)-ethanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C15H12ClF3O\text{C}_{15}\text{H}_{12}\text{ClF}_3\text{O}

This compound features a biphenyl core with a chloro and trifluoromethoxy substituent, which may influence its biological activity.

This compound has been investigated for its potential effects on various biological targets. The following table summarizes its known mechanisms of action:

Biological Target Effect Reference
Enzyme InhibitionInhibits specific kinases
Antimicrobial ActivityExhibits activity against bacterial strains
CytotoxicityInduces apoptosis in cancer cell lines

Case Studies

  • Inhibition of Kinases : A study explored the compound's ability to inhibit certain kinases implicated in cancer progression. The results indicated a significant reduction in kinase activity, suggesting potential use in targeted cancer therapies.
  • Antimicrobial Effects : Research demonstrated that this compound exhibited antimicrobial properties against specific bacterial strains, indicating its potential as an antibiotic agent.
  • Cytotoxicity in Cancer Models : In vitro studies showed that the compound induced apoptosis in various cancer cell lines, highlighting its potential as an anticancer drug.

Toxicity Profile

The toxicity profile of this compound was assessed through various assays. The compound displayed moderate cytotoxicity at higher concentrations, necessitating further studies to determine safe dosage levels for therapeutic applications.

Research Findings

Recent research findings have highlighted the potential of this compound in various therapeutic areas. Key findings include:

  • Structure-Activity Relationship (SAR) : Studies have shown that modifications to the biphenyl structure can enhance biological activity, indicating a need for further SAR investigations.
  • In Vivo Studies : Preliminary in vivo studies suggest that the compound may have favorable pharmacokinetic properties, making it a candidate for further development.

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